1,5-Difluoro-2,4-dinitrobenzene

Alzheimer's disease Protein aggregation Crosslinking

1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is the definitive bifunctional aryl halide for researchers requiring irreversible, non-hydrolyzable covalent crosslinking. Unlike monofunctional Sanger's reagent, DFDNB's two reactive fluorine atoms enable stable bridge formation between nucleophiles—critical for stabilizing transient protein-protein interactions, maintaining toxic amyloid-β oligomer conformation for Alzheimer's studies, and synthesizing complex azamacrocycles. With proven thermal stability (>400°C) and favorable safety profile (impact 50 J, friction 360 N), DFDNB also serves energetic materials R&D. Choose ≥97% purity for reproducible results.

Molecular Formula C6H2F2N2O4
Molecular Weight 204.09 g/mol
CAS No. 327-92-4
Cat. No. B051812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Difluoro-2,4-dinitrobenzene
CAS327-92-4
Synonyms1,3-Difluoro-4,6-dinitrobenzene;  1,5-Difluoro-2,4-dinitrobenzene;  1,5-Difluoro-2,4-nitrobenzene;  2,4-Difluoro-1,5-dinitrobenzene;  2,4-Dinitro-1,5-difluorobenzene;  2,6-Dinitro-3,5-difluorobenzene;  4,6-Difluoro-1,3-dinitrobenzene;  NSC 10246; 
Molecular FormulaC6H2F2N2O4
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]
InChIInChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
InChIKeyVILFTWLXLYIEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Difluoro-2,4-dinitrobenzene (CAS 327-92-4) Procurement Guide: Bifunctional Crosslinker for Protein Chemistry and Polymer Synthesis


1,5-Difluoro-2,4-dinitrobenzene (DFDNB; CAS 327-92-4) is a bifunctional aryl halide and electron-deficient aromatic compound [1]. It is characterized by two reactive fluorine atoms positioned at the 1- and 5- positions on a benzene ring that is further activated by two nitro groups at the 2- and 4- positions [2]. This substitution pattern confers a high reactivity towards nucleophilic aromatic substitution (SNAr) [1]. DFDNB is commercially available with standard purities up to 98% .

Why 1,5-Difluoro-2,4-dinitrobenzene Cannot Be Replaced by 1-Fluoro-2,4-dinitrobenzene in Crosslinking and Stabilization Applications


The presence of two reactive fluorine atoms in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) fundamentally distinguishes it from its closest analog, the monofunctional 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) [1]. While both compounds react via SNAr, DFDNB functions as a covalent crosslinker, capable of forming stable, non-hydrolyzable bridges between nucleophiles, whereas the mono-fluoro derivative can only append a single dinitrophenyl (DNP) label [2]. This bifunctionality enables DFDNB to stabilize protein oligomers, enhance membrane integrity, and synthesize complex polymer architectures, outcomes that are physically impossible with its monofunctional analog [3][4].

Quantitative Differentiation of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) from Mono-Fluoro Analogs and Alternative Crosslinkers


Bifunctional Crosslinking Enables Stabilization of Amyloid-β Oligomers for >12 Days at 37°C

In the study of Alzheimer's disease pathogenesis, the stabilization of toxic amyloid-β oligomers (AβOs) is critical. 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) functions as a covalent crosslinker, irreversibly stabilizing soluble AβOs. This is in stark contrast to the monofunctional analog 1-fluoro-2,4-dinitrobenzene, which cannot crosslink and is therefore ineffective for this purpose [1].

Alzheimer's disease Protein aggregation Crosslinking

Crosslinking Enhances Erythrocyte Membrane Integrity and Prevents Lysis Compared to Mono-Fluoro Derivative

Treatment of erythrocytes with the monofunctional analog 1-fluoro-2,4-dinitrobenzene causes the cells to become permeable to Na⁺ and K⁺ and eventually lyse. In a direct comparison, treatment with the bifunctional DFDNB also makes cells permeable but does not cause lysis, even after extraction with lipid solvents [1]. This is a direct consequence of DFDNB's ability to crosslink and strengthen the membrane [1].

Membrane biology Bioconjugation Crosslinking

DFDNB Exhibits Anomalous Thermal Stability Superior to 1-Fluoro-2,4-dinitrobenzene in Energetic Materials Applications

A Density Functional Theory (DFT) study on fluorinated energetic materials revealed that while increasing fluorination generally decreases stability, 1,5-difluoro-2,4-dinitrobenzene (DFDNB) is a notable exception [1]. DFDNB demonstrated superior stability compared to the mono-fluorinated analog 1-fluoro-2,4-dinitrobenzene [1].

Energetic materials Thermal stability Fluorinated aromatics

Stepwise Fluorine Displacement Enables Sequential Synthesis of Complex Heterocycles and Macrocycles

The two fluorine atoms in DFDNB exhibit different reactivity, allowing for sequential nucleophilic aromatic substitution. This is a key advantage over simpler dihaloarenes and is foundational for synthesizing complex molecular architectures [1]. For example, reaction with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in dichloromethane yields a single mono-substituted product in 96% yield, while in ethanol, a mixture of mono-substituted (51%) and ethoxy-disubstituted (38%) products is obtained [1].

Organic synthesis Heterocycles Macrocycles

High-Value Applications for 1,5-Difluoro-2,4-dinitrobenzene Based on Verified Performance Data


Stabilization of Pathogenic Protein Oligomers for Alzheimer's Disease Research

Researchers developing reproducible models of Alzheimer's disease can use DFDNB to covalently stabilize toxic amyloid-β oligomers (AβOs). The crosslinker maintains AβOs in a soluble, 50-300 kDa conformation for at least 12 days at 37°C, enabling long-term structure-function and toxicity studies that are not feasible with monofunctional labeling reagents [1].

Structural Probing of Membrane Proteins and Multi-Subunit Complexes

Biochemists studying protein-protein interactions can utilize DFDNB as a membrane-permeable, bifunctional crosslinker. Its ability to form covalent bridges has been demonstrated to trap transient interactions, such as the formation of 95 and 140 kDa complexes between transcortin and its membrane receptor [2], and to detect conformational changes in activated phosphorylase kinase [3].

Synthesis of Functionalized Polymers and Advanced Macrocycles

Synthetic chemists can leverage DFDNB's highly activated and sequentially displaceable fluorine atoms. It serves as a versatile monomer for creating unusual azamacrocycles and oligo(arylamines) via cyclooligomerisation [4]. Its high reactivity towards polyvinylamine (PVAm) also makes it a key functionalization reagent for producing specialty polymers with nitrophenyl groups [5].

Development of Novel Energetic Materials with Enhanced Safety

Material scientists in the defense and aerospace sectors can use DFDNB as a building block for fluorine-containing energetic materials. Unlike many analogs, DFDNB exhibits a high thermal decomposition temperature (>400°C) combined with favorable safety characteristics (impact sensitivity 50 J, friction sensitivity 360 N), offering a promising balance between performance and stability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Difluoro-2,4-dinitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.